molecular formula C23H26FN3O4 B2467601 N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 1234940-35-2

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2467601
CAS No.: 1234940-35-2
M. Wt: 427.476
InChI Key: OGQUHWCQAMMNQV-UHFFFAOYSA-N
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Description

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H26FN3O4 and its molecular weight is 427.476. The purity is usually 95%.
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Scientific Research Applications

  • Neuropharmacological Applications : In a study by Piccoli et al. (2012), the effects of certain piperidine derivatives, including similar compounds to the one , were evaluated on compulsive food consumption in rats. This research highlights the potential role of these compounds in understanding and possibly treating compulsive eating behaviors and other eating disorders with a compulsive component (Piccoli et al., 2012).

  • Anti-Alzheimer's Agents : Gupta et al. (2020) synthesized and evaluated N-benzylated piperidin-2-one / imidazolidin-2-one derivatives, which are structurally related to the specified compound, for their potential as anti-Alzheimer's agents. The study highlights the significance of such compounds in the management of Alzheimer's disease (Gupta et al., 2020).

  • Corrosion Inhibition in Metallurgy : Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. This study indicates the relevance of such compounds in industrial applications, particularly in preventing metal corrosion (Kaya et al., 2016).

  • Development of Cyclooxygenase Inhibitors : Srinivas et al. (2015) conducted a study on the synthesis of novel oxazines, which are structurally related to the specified compound, and their specific inhibition of cyclooxygenase 2 (COX2). This research is significant in the context of developing anti-inflammatory therapies (Srinivas et al., 2015).

  • Radiochemical Studies : Katoch-Rouse et al. (2003) explored the synthesis of radiolabeled compounds, including a similar piperidine derivative, for studying CB1 cannabinoid receptors. This type of research is valuable in the field of neurology and pharmacology (Katoch-Rouse et al., 2003).

  • Neuroprotective Drug Potential : Iwamoto et al. (2006) investigated N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769), a novel potent Na+/Ca2+ exchange inhibitor, using various NCX-transfectants and neuronal and renal cell lines. This study highlights the potential of such compounds as neuroprotective drugs (Iwamoto et al., 2006).

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4/c1-31-18-6-4-5-17(13-18)15-26-22(29)21(28)25-14-16-9-11-27(12-10-16)23(30)19-7-2-3-8-20(19)24/h2-8,13,16H,9-12,14-15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQUHWCQAMMNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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